molecular formula C10H10O3 B3251395 7-Methoxychroman-2-one CAS No. 20921-02-2

7-Methoxychroman-2-one

Cat. No.: B3251395
CAS No.: 20921-02-2
M. Wt: 178.18 g/mol
InChI Key: JHGVLAHJJNKSAW-UHFFFAOYSA-N
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Description

7-Methoxychroman-2-one is a chemical scaffold of significant interest in medicinal chemistry and biological research. This compound belongs to a class of structures known for diverse pharmacological properties, providing a valuable core for investigating novel therapeutic agents. Researchers can utilize this chroman-based compound to explore its potential in modulating key biological pathways. Studies on closely related chroman compounds have demonstrated potent inhibitory effects on the NF-κB signaling pathway, a critical regulator of the immune response and inflammation . For instance, a synthetic chroman derivative was shown to suppress lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells by interfering with the nuclear translocation of NF-κB p65, indicating a mechanism for anti-inflammatory activity . Furthermore, structural analogs featuring the chroman ring system are investigated for their antioxidant capacities . The chroman and coumarin scaffolds are also recognized in neuropharmacology research for their ability to inhibit enzymes like monoamine oxidase-B (MAO-B), making them candidates for the study of neurodegenerative diseases . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

7-methoxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVLAHJJNKSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)O2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methoxychroman 2 One and Its Scaffold Variants

Strategies for Chromanone Core Synthesis

Cyclization Reactions of Appropriate Precursors

The construction of the chromanone core is frequently achieved through the cyclization of carefully chosen precursor molecules. A common and effective strategy involves the tandem oxa-Michael addition/cyclization. In one such approach, phenols undergo a Michael addition to acrylonitriles, catalyzed by a base like potassium carbonate, to form 3-aryloxypropanenitriles. Subsequent treatment of these intermediates with strong acids, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), induces cyclization to yield the corresponding 4-chromanones. researchgate.net

Another powerful technique is oxidative cyclization. For instance, o-hydroxyphenyl enaminones can be subjected to oxidative cyclization using reagents like mCPBA (meta-chloroperoxybenzoic acid) to construct chromone (B188151) derivatives. tandfonline.comtandfonline.com While this yields a chromone (with a C2-C3 double bond), subsequent reduction can lead to the chromanone skeleton. Enzymatic processes using lipase (B570770) have also been developed for oxidative cyclization, offering a greener alternative with mild reaction conditions. tandfonline.comtandfonline.com

Formation of Dihydrocoumarin (B191007) Backbone

The dihydrocoumarin (chroman-2-one) backbone is a central feature of 7-Methoxychroman-2-one. A primary route to this structure is the hydrogenation of the corresponding coumarin (B35378). researchgate.net This reduction of the α,β-unsaturated ester double bond within the coumarin ring can be accomplished through several methods, including catalytic hydrogenation using catalysts like Raney nickel or palladium. researchgate.netscentree.co

Additionally, one-pot cascade reactions have been developed for the synthesis of multisubstituted 3,4-dihydrocoumarins. One such method involves the reaction of 2-alkyl phenols with oxazolones. The sequence is initiated by C-H oxidation to generate an ortho-quinone methide intermediate, which then undergoes a conjugate addition and subsequent cyclization, catalyzed by an acid, to form the dihydrocoumarin ring system in high yields and diastereoselectivity. nih.govnih.govresearchgate.net

Introduction of the 7-Methoxy Group

The functionalization of the chromanone core with a methoxy (B1213986) group at the 7-position is a critical step in the synthesis of the target compound. This is typically achieved after the core structure is formed or by using a precursor that already contains the methoxy group.

Specific Substitution Reactions

The most direct method for introducing the 7-methoxy group is through the methylation of the corresponding 7-hydroxychromanone or 7-hydroxycoumarin precursor. This reaction is a classic example of a nucleophilic substitution, often following the Williamson ether synthesis mechanism. mdpi.com The phenolic hydroxyl group at the 7-position is deprotonated with a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate, to form a more nucleophilic phenoxide ion. This intermediate is then treated with a methylating agent. mdpi.comprepchem.com

Common methylating agents for this purpose include dimethyl sulfate (B86663) (Me₂SO₄) chemicalbook.com and iodomethane (B122720) (methyl iodide). chemicalbook.com The reaction of the potassium salt of 7-hydroxy-2,2,5-trimethyl-4-chromanone with a methylating agent in a solvent like acetonitrile (B52724) efficiently yields the desired 7-methoxy-chromanone derivative. prepchem.com

Table 1: Reagents for 7-Methoxy Group Introduction This table is interactive.

Precursor Reagent 1 (Base) Reagent 2 (Methylating Agent) Product
7-Hydroxycoumarin Potassium Hydroxide (KOH) Dimethyl Sulfate (Me₂SO₄) 7-Methoxycoumarin (B196161)
7-Hydroxy-8-methyl-2H-1-benzopyran-2-one Not specified Iodomethane (CH₃I) 7-Methoxy-8-methyl-chromen-2-one

Multi-Step Synthetic Sequences

The complete synthesis of this compound and its analogs often involves a logical sequence of reactions, combining the strategies for core formation and functional group introduction.

Examples of Three-Step Syntheses

A representative three-step synthesis for a related 7-methoxycoumarin derivative, which can be subsequently reduced to the target chroman-2-one, highlights a common synthetic logic. The synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin provides a clear example of this sequential approach. beilstein-journals.orgresearchgate.net

Formation of a β-keto ester: The synthesis begins with the creation of a specialized β-keto ester. For instance, methyl acetoacetate (B1235776) is treated with a strong base like n-butyllithium (n-BuLi) and magnesium chloride (MgCl₂) before being acylated with an acid chloride (e.g., 2-fluorobenzoyl chloride) to yield the desired β-keto ester intermediate. beilstein-journals.org

Pechmann Condensation: The resulting β-keto ester is then reacted with a substituted phenol (B47542), in this case, 3-methoxyphenol. This acid-catalyzed condensation reaction, known as the Pechmann reaction, directly forms the 7-methoxycoumarin ring system.

Purification/Isolation: The final step involves the workup and purification of the crude product to isolate the pure 7-methoxycoumarin derivative.

To obtain the final this compound, a fourth reduction step would be necessary to hydrogenate the double bond in the pyrone ring, as previously described.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Aryloxypropanenitriles
4-Chromanones
Trifluoromethanesulfonic acid (TfOH)
Trifluoroacetic acid (TFA)
o-Hydroxyphenyl enaminones
meta-Chloroperoxybenzoic acid (mCPBA)
Chromone
Dihydrocoumarin
Coumarin
2-Alkyl phenols
Oxazolones
ortho-Quinone methide
7-Hydroxychromanone
7-Hydroxycoumarin
Potassium Hydroxide (KOH)
Potassium carbonate
Dimethyl sulfate (Me₂SO₄)
Iodomethane
7-Methoxy-2,2,5-trimethyl-4-chromanone
4-(2-Fluorophenyl)-7-methoxycoumarin
Methyl acetoacetate
n-Butyllithium (n-BuLi)
Magnesium chloride (MgCl₂)
2-Fluorobenzoyl chloride
β-keto ester

Catalytic Approaches in Synthesis

The synthesis of the this compound scaffold, a derivative of dihydrocoumarin, has been significantly advanced by a variety of catalytic methods. These approaches, ranging from transition metal catalysis to biocatalysis, offer efficient and selective routes to the core structure and its analogues. benthamdirect.comchim.it Dihydrocoumarins are recognized for their presence in biologically active molecules and their applications as fragrance compounds. benthamdirect.com

Transition Metal Catalysis: Transition metals such as palladium, rhodium, iron, and copper are instrumental in synthesizing the 4-aryl-3,4-dihydrocoumarin scaffold. chim.it For instance, palladium on charcoal has been effectively used as a catalyst for the chemical hydrogenation of coumarin precursors to yield dihydrocoumarins. mdpi.com These metals facilitate key bond-forming reactions, including cycloadditions and cascade reactions, that are fundamental to building the chroman-2-one core. chim.itnih.gov Cobalt complexes have also been employed in catalyzing the synthesis of related chromene structures through reactions involving salicyl-N-tosylhydrazones and terminal alkynes, proceeding via a metallo-radical mechanism. msu.edu

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 3,4-dihydrocoumarins. benthamdirect.com Catalysts such as chiral phosphoric acids have been used in reactions of 2-benzyl phenol with oxazolones to produce chiral dihydrocoumarins with high enantioselectivity. nih.gov Brønsted acids like p-toluenesulfonic acid are also utilized to catalyze C–H oxidation and cyclization cascade reactions, providing a one-pot strategy for synthesizing multisubstituted 3,4-dihydrocoumarins. nih.gov The use of tertiary amine catalysts in cyclization reactions further highlights the versatility of organocatalysis in this field. frontiersin.org

Biocatalysis: Biocatalytic methods present a green and highly selective alternative for dihydrocoumarin synthesis. The "biohydrogenation" of the α,β-unsaturated double bond in coumarin precursors is a key strategy. mdpi.com Various microorganisms, particularly yeasts like Torulaspora delbrueckii and Kluyveromyces marxianus, and fungi such as Penicillium camemberti, have demonstrated the ability to selectively reduce the C3-C4 double bond of coumarin to furnish dihydrocoumarin. mdpi.com This enzymatic reduction, performed by ene-reductases, is recognized as a 'natural method' of synthesis under European and US legislation. mdpi.com

Photocatalysis: Photocatalytic strategies represent a modern approach for the synthesis and functionalization of dihydrocoumarin scaffolds. These methods often operate under mild conditions and allow for unique transformations. researchgate.net For example, a direct and regioselective C(sp2)−C(sp3) coupling reaction of hydroxy cinnamic esters with ethers or thioethers can be achieved using Ru(bpy)₃Cl₂ as a photocatalyst, leading to the dihydrocoumarin skeleton through a cascade reaction. frontiersin.org

Interactive Table: Catalytic Systems in Dihydrocoumarin Synthesis

Catalyst TypeSpecific Catalyst ExampleReactantsProduct TypeReference
Transition MetalPalladium on charcoal (Pd/C)6-methyl-coumarin, H₂6-methyl-dihydrocoumarin mdpi.com
Transition MetalSilver oxide (Ag₂O)2-alkyl phenols, oxazolonesMultisubstituted 3,4-dihydrocoumarins nih.gov
Organocatalystp-Toluenesulfonic acid2-alkyl phenols, oxazolonesMultisubstituted 3,4-dihydrocoumarins nih.gov
OrganocatalystChiral Phosphoric Acid2-benzyl phenol, 4-benzyl-2-phenyloxazol-5(4H)-oneChiral 3,4-dihydrocoumarin nih.gov
BiocatalystKluyveromyces marxianus (yeast)CoumarinDihydrocoumarin mdpi.com
PhotocatalystRu(bpy)₃Cl₂Hydroxy cinnamic esters, (thio)ethers3-functionalized dihydrocoumarins frontiersin.org

Chemo- and Regioselective Synthesis Considerations

Control over chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound and its analogues to ensure the desired isomers are formed.

Regioselectivity: Regioselectivity determines the specific location of bond formation or functional group introduction. In the context of dihydrocoumarin synthesis, this is often crucial in reactions involving unsymmetrical substrates.

[4+2] Cycloadditions: The synthesis of 3,4-dihydrocoumarins frequently involves the [4+2] cycloaddition of ortho-quinone methides (o-QMs). nih.gov The regioselectivity of this reaction dictates the substitution pattern on the resulting dihydrocoumarin ring.

C-H Functionalization: Lewis acid-catalyzed cascade annulations can be highly regioselective. For instance, the reaction of 3-hydroxy coumarins with o-hydroxyphenyl propargyl amines selectively yields complex furano- or pyrano-fused coumarins. frontiersin.org

Radical Annulation: Radical cascade reactions of 1,7-dienes with aldehydes have been developed to construct N-containing polycyclic skeletons, including dihydrocoumarin-related structures, in a highly regio- and stereoselective manner. rsc.org

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another.

Biocatalytic Reduction: A prime example of high chemoselectivity is the microbial reduction of coumarin to dihydrocoumarin. Ene-reductases in yeasts and fungi selectively reduce the conjugated C=C double bond while leaving the ester carbonyl group and the aromatic ring intact. mdpi.com This avoids the need for protecting groups that might be necessary in traditional chemical reductions.

Catalytic Hydrogenation: The use of catalysts like palladium on charcoal for hydrogenation also demonstrates chemoselectivity, targeting the alkene double bond for reduction over other potentially reactive sites under controlled conditions. mdpi.com

Interactive Table: Examples of Chemo- and Regioselective Syntheses

Reaction TypeCatalyst/ReagentSubstratesKey Selectivity OutcomeReference
BioreductionSaccharomyces cerevisiae (Baker's yeast)CoumarinChemoselective reduction of C3=C4 double bond mdpi.com
Cascade AnnulationLewis Acid3-hydroxy coumarins, o-hydroxyphenyl propargyl aminesRegioselective formation of pyrano[3,2-c]coumarins frontiersin.org
Cascade Reactionp-Toluenesulfonic acid / Ag₂O2-alkyl phenols, oxazolonesRegio- and diastereoselective formation of 3,4-disubstituted dihydrocoumarins nih.gov
Radical AnnulationOxidant-promoted1,7-dienes, aldehydesRegioselective formation of polycyclic skeletons rsc.org

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Chromanone Ring System

The chromanone ring system contains two key reactive sites: the activated aromatic ring and the electrophilic carbonyl carbon.

The benzene (B151609) portion of the 7-Methoxychroman-4-one scaffold is susceptible to electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the substituents already present on the ring. The methoxy (B1213986) group (-OCH₃) at the C-7 position is a potent activating group, donating electron density to the ring through resonance and making it more nucleophilic. Conversely, the aryl ether oxygen and the carbonyl group are deactivating.

The directing effect of the activating methoxy group is dominant, guiding incoming electrophiles to the ortho and para positions relative to it. In this case, the positions ortho to the methoxy group are C-6 and C-8. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are expected to yield substitution primarily at the C-6 and C-8 positions.

The carbonyl group (C=O) at the C-4 position is a key site for nucleophilic addition reactions. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for the addition of a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reactions at this center include:

Reduction: The carbonyl can be reduced to a secondary alcohol (7-methoxychroman-4-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed; for instance, the related compound 3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one has been reduced using a Palladium-on-carbon catalyst (Pd/C) with hydrogen gas. nih.gov

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. This reaction provides a powerful method for introducing a wide range of alkyl or aryl substituents at the C-4 position.

Transformations at the Methoxy Group

The methoxy group at the C-7 position is relatively stable but can be transformed, most commonly through ether cleavage to yield the corresponding phenol (B47542) (7-hydroxychroman-4-one). This O-demethylation is a crucial transformation as it unmasks a hydroxyl group that can be used for further functionalization or is often a key pharmacophore in biologically active molecules.

Standard reagents for aryl methyl ether cleavage are potent Lewis acids or strong protic acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, as is hydrobromic acid (HBr), often used at high temperatures. This transformation allows for the synthesis of derivatives that are otherwise difficult to access.

Condensation Reactions for Scaffold Expansion

The methylene (B1212753) group at the C-3 position, adjacent to the carbonyl group, possesses acidic protons that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, most notably the Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.

For 7-Methoxychroman-4-one, the Claisen-Schmidt reaction is a powerful tool for scaffold expansion, enabling the synthesis of α,β-unsaturated ketones known as chalcone analogues. These reactions are typically catalyzed by an acid or a base.

Targeted Derivatization for Structure-Activity Exploration

The strategic modification of the 7-Methoxychroman-4-one core is a common approach in drug discovery to explore structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can optimize its biological activity.

A prominent example of targeted derivatization is the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives. These compounds are synthesized via an acid-catalyzed Claisen-Schmidt condensation between 7-Methoxychroman-4-one and various substituted benzaldehydes. chemscene.comnih.govrsc.org In a typical procedure, 7-Methoxychroman-4-one is reacted with a suitable aldehyde in an alcohol solvent while gaseous hydrogen chloride is passed through the mixture. chemscene.comnih.gov This reaction introduces a benzylidene moiety at the C-3 position, creating a rigid, conjugated system that is often associated with biological activity.

The versatility of this reaction allows for the creation of a large library of derivatives by simply varying the substitution pattern on the aromatic aldehyde. This strategy has been employed to develop novel compounds with potential anticancer properties. chemscene.comnih.govrsc.org

Below is a table summarizing the synthesis of several derivatives.

Aldehyde ReactantResulting Derivative
3-Chloro-4,5-dimethoxybenzaldehyde(E)-3-(3-Chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate(E)-Methyl 2-(2-chloro-6-methoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate
Methyl 2-(2-chloro-4-formyl-6-ethoxyphenoxy)acetate(E)-Methyl 2-(2-chloro-6-ethoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate
Ethyl 2-(2-chloro-4-formyl-6-ethoxyphenoxy)acetate(E)-Ethyl 2-(2-chloro-6-ethoxy-4-((7-methoxy-4-oxo-2H-chromen-3(4H)-ylidene)methyl)phenoxy)acetate

Functionalization with Carboxylic Acid Amides

The introduction of a carboxylic acid amide group onto the chroman-2-one scaffold can significantly alter its biological properties. While direct amidation of the lactone in 7-Methoxychroman-2-one is a challenging transformation, functionalization can be achieved through multi-step sequences involving the corresponding chroman-2-carboxylic acid.

A general approach involves the synthesis of 7-hydroxychroman-2-carboxylic acid N-alkyl amides. nih.gov Although this starts from a 7-hydroxy precursor, the methodology can be adapted. The synthesis typically begins with the corresponding carboxylic acid, which is then activated, for example, with a chlorinating agent like thionyl chloride, to form the acyl chloride. Subsequent reaction with a primary or secondary amine yields the desired amide. A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized and evaluated for their antioxidant activities. nih.gov It was observed that while the chromene-based amides were less active, the saturated chroman-based amides exhibited more potent inhibition of lipid peroxidation. nih.gov

Starting MaterialReagentsProductReference
7-Hydroxychroman-2-carboxylic acid1. SOCl₂ 2. R-NH₂7-Hydroxychroman-2-carboxylic acid N-alkyl amide nih.gov

In a related study, a series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized. nih.gov The findings indicated that the antioxidant activity was influenced by the nature of the alkyl side chain on the amide nitrogen. nih.gov

Introduction of Heterocyclic Scaffolds and Aromatic Rings

The fusion or attachment of heterocyclic and aromatic rings to the chroman-2-one core is a common strategy in medicinal chemistry to explore new chemical space and enhance biological activity.

Heterocyclic Scaffolds:

The chromone (B188151) framework, closely related to chroman-2-one, has been modified with 7-membered heterocycles. dntb.gov.ua These modifications are often achieved through nucleophilic substitution reactions on the chromone core with cyclic amines. dntb.gov.uauniv.kiev.ua While this applies to the oxidized chromone system, it suggests that functionalization of the aromatic ring of this compound, followed by cyclization, could be a viable route to introduce heterocyclic moieties. For instance, the synthesis of chromones annulated with five, six, and seven-membered heterocycles at the C(7)-C(8) bond often utilizes 7-hydroxy-8-carbonylchromone precursors.

Aromatic Rings:

The introduction of additional aromatic rings can be achieved through various cross-coupling reactions if a suitable handle, such as a halide, is present on the chroman-2-one aromatic ring. While specific examples for this compound are not prevalent, the general principles of aromatic chemistry can be applied. youtube.com The benzene ring itself is a fundamental aromatic system, and its unique stability and reactivity have been extensively studied. youtube.commasterorganicchemistry.com The introduction of a phenyl group, for instance, could be envisioned via a Suzuki or similar cross-coupling reaction from a halogenated this compound derivative.

Reductions and Oxidations for Scaffold Modification

Reduction and oxidation reactions offer powerful tools for modifying the chroman-2-one scaffold, enabling access to a wider range of derivatives.

Reductions:

The lactone carbonyl group in the chroman-2-one ring system can be a target for reduction. The reduction of the unsaturated precursor, 7-methoxycoumarin (B196161) (7-methoxy-2H-1-benzopyran-2-one), is a common route to obtain this compound. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Further reduction of the lactone in this compound would lead to the corresponding diol. The choice of reducing agent is crucial to control the extent of reduction.

Oxidations:

The oxidation of chroman-2-ones can lead to the corresponding chromen-2-ones (coumarins) or introduce hydroxyl groups on the scaffold. The electrochemical oxidation of related compounds like 7-hydroxy-4-chromone has been studied, indicating that the hydroxyl group on the A-ring is susceptible to oxidation. scispace.com For this compound, oxidation could potentially occur at the benzylic C4 position under specific conditions, leading to a 4-hydroxy or 4-oxo derivative. The oxidation of a methylene bridge in a related coumarin (B35378) system has been achieved using lead tetraacetate, suggesting that selective oxidations on the chroman scaffold are feasible. mdpi.com

Novel Synthetic Routes for Related Homoisoflavanones

Homoisoflavanones are a class of natural products that feature a 3-benzylchroman-4-one skeleton. The synthesis of these compounds often involves chromanone intermediates that are structurally related to this compound.

A facile synthesis of naturally occurring homoisoflavonoids involves a chemoselective 1,4-reduction of a 4-chromenone precursor. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net This approach has been used to synthesize cremastranone and its derivatives, which contain either 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy substitution patterns. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net The synthesis starts from a known 4-chromenone and proceeds through a 3-benzylidene-4-chromanone intermediate. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net

A key step in these syntheses is the introduction of the benzyl group at the 3-position. This is often achieved through an aldol condensation of the corresponding chroman-4-one with an appropriate benzaldehyde. For instance, a 7-(benzyloxy)-5,6-dimethoxychroman-4-one can be reacted with various benzaldehydes in the presence of an acid catalyst to yield the corresponding 3-benzylidene-4-chromanones. nih.govresearchgate.net Subsequent reduction of the exocyclic double bond and deprotection of any protecting groups furnishes the target homoisoflavanone. nih.govresearchgate.net

Chromanone PrecursorBenzaldehyde DerivativeKey StepsProductReference
7-(Benzyloxy)-5,6-dimethoxychroman-4-one3-Hydroxy-4-methoxybenzaldehyde1. Aldol Condensation 2. Reduction 3. Deprotection5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one nih.govresearchgate.net
7-(Benzyloxy)-5,6-dimethoxychroman-4-one4-Methoxybenzaldehyde1. Aldol Condensation 2. Reduction 3. Deprotection7-Hydroxy-5,6-dimethoxy-3-(4-methoxybenzyl)chroman-4-one nih.govresearchgate.net

These synthetic strategies highlight the utility of chromanone intermediates in the construction of more complex, biologically relevant molecules like homoisoflavanones. The methodologies developed for these related systems provide a valuable blueprint for the potential synthesis of novel homoisoflavanone analogues derived from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 7-Methoxychroman-2-one, detailing the specific arrangement and connectivity of its atoms.

The ¹H NMR spectrum of this compound displays distinct signals for both its aromatic and aliphatic protons, confirming the key structural features of the molecule.

The aromatic region is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C-5 position, being adjacent to the electron-donating ether group and the fused lactone ring, typically appears as a doublet. The C-6 proton, coupled to both H-5 and H-8, is expected to present as a doublet of doublets. The C-8 proton, adjacent to the lactone's methylene (B1212753) group, should also appear as a doublet.

The aliphatic portion of the spectrum is defined by two methylene groups (CH₂), which form the saturated part of the heterocyclic ring. These protons at C-3 and C-4 are adjacent to each other and typically appear as two distinct triplets, each integrating to two protons. The C-4 protons are deshielded by the adjacent aromatic ring, while the C-3 protons are influenced by the neighboring carbonyl group. A sharp singlet, integrating to three protons, corresponds to the methoxy (B1213986) group (-OCH₃) attached to C-7.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-5~7.0-7.2d (doublet)1H
H-6~6.6-6.8dd (doublet of doublets)1H
H-8~6.5-6.7d (doublet)1H
H-4 (CH₂)~2.9-3.1t (triplet)2H
H-3 (CH₂)~2.6-2.8t (triplet)2H
7-OCH₃~3.8s (singlet)3H

The ¹³C NMR spectrum provides a complete count of the unique carbon environments within this compound. Ten distinct signals are expected, corresponding to the ten carbon atoms of the molecule. The lactone carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield. The six aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the typical aromatic region, with the oxygen-bearing carbons (C-7 and C-8a) shifted further downfield. The aliphatic carbons (C-3 and C-4) and the methoxy carbon (-OCH₃) appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~168-170
C-7~160-162
C-8a~150-152
C-4a~125-127
C-5~128-130
C-6~112-114
C-8~108-110
7-OCH₃~55-56
C-4~28-30
C-3~23-25

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. memphis.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. ucalgary.ca Key expected correlations for this compound would include a cross-peak between the aliphatic protons at C-3 and C-4, confirming their adjacent relationship. Additionally, correlations would be seen between the coupled aromatic protons H-5 and H-6. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This technique correlates each proton signal with its directly attached carbon. It would be used to definitively link the proton assignments from the ¹H spectrum to the carbon assignments in the ¹³C spectrum (e.g., the signal at ~3.8 ppm to the carbon at ~55 ppm, confirming the methoxy group).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. researchgate.net This is vital for piecing together the molecular fragments. Key HMBC correlations would include:

A correlation from the methoxy protons (7-OCH₃) to the aromatic carbon C-7.

Correlations from the aliphatic H-4 protons to the aromatic carbons C-5 and C-4a.

A correlation from the aliphatic H-3 protons to the carbonyl carbon C-2.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental formula of the compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition. For this compound, with a molecular formula of C₁₀H₁₀O₃, the expected exact mass of the molecular ion [M]⁺ would be determined to several decimal places, allowing for unambiguous formula confirmation. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀O₃
Calculated Exact Mass ([M])178.06299 u
Calculated Exact Mass ([M+H]⁺)179.07029 u

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar compounds like this compound. mdpi.com In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺, as the base peak. mdpi.com Tandem mass spectrometry (MS/MS) experiments on this precursor ion can induce fragmentation, providing further structural information. rsc.org A characteristic fragmentation pathway for lactones like this involves the neutral loss of carbon monoxide (CO, 28 Da), which would result in a significant fragment ion. Other potential fragmentations could involve cleavages within the dihydro-pyrone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies corresponding to the energy of these vibrations. For this compound, the key functional groups expected to show characteristic absorption bands are the ester carbonyl group (C=O) of the lactone ring, the C-O bonds of the ester and the methoxy group, and the aromatic C-H and C=C bonds.

The methoxy group (-OCH₃) would be identified by several characteristic bands. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. Additionally, a strong C-O stretching vibration for the aryl ether linkage is typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-O-C stretching of the ester group within the chromanone ring would also contribute to absorptions in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) in the aromatic ring can provide information about the substitution pattern and typically occur between 900 and 675 cm⁻¹.

A related compound, 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one, which contains phenolic hydroxyl groups, shows a characteristic broad band at 3397 cm⁻¹ for the O-H stretching vibration. mdpi.com The absence of such a band in the spectrum of this compound would confirm the absence of hydroxyl groups.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Lactone C=OStretching1720 - 1780
Aromatic C-HStretching> 3000
Methyl C-H (methoxy)Stretching2850 - 2950
Aromatic C=CStretching1450 - 1600
Aryl Ether C-OAsymmetric Stretching1200 - 1275
Aryl Ether C-OSymmetric Stretching1020 - 1075
Aromatic C-HOut-of-plane Bending675 - 900

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound has not been reported, valuable structural insights can be drawn from the closely related unsaturated analog, 7-Methoxycoumarin (B196161) (also known as Herniarin). A study on the photoinduced topographical surface changes of 7-Methoxycoumarin provides detailed crystal data. rsc.org The crystals of 7-Methoxycoumarin are triclinic. rsc.org In its crystalline state, the photodimerization of 7-Methoxycoumarin can occur, yielding a syn head-to-tail dimer, despite an unfavorable arrangement of the reactive double bonds in the monomeric form. rsc.org

For comparative purposes, the crystal structure of another related compound, 7-Hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin), has been determined. nih.gov This compound crystallizes in the orthorhombic system. nih.gov The chromenone ring system in Scopoletin is nearly planar, with the methoxy group showing only a slight deviation from this plane. nih.gov The crystal packing is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds. nih.gov

Another relevant structure is that of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, which crystallizes in the monoclinic space group P21/c. researchgate.net The molecule is essentially planar, and the crystal structure is characterized by extensive hydrogen bonding, including a trifurcated hydrogen bond involving the chlorine atom. researchgate.net

These examples from related chromanone and coumarin (B35378) structures suggest that the chroman-2-one core of this compound is likely to be largely planar. The methoxy group's orientation relative to the ring system would be a key conformational feature. The solid-state packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potentially π-π stacking of the aromatic rings.

Table 2: Comparative Crystal Data of Related Coumarin and Chromanone Derivatives

Compound7-Methoxycoumarin rsc.org7-Hydroxy-6-methoxy-2H-chromen-2-one nih.gov3-chloro-7-hydroxy-4-methyl-chroman-2-one researchgate.net
Formula C₁₀H₈O₃C₁₀H₈O₄Not specified
Crystal System TriclinicOrthorhombicMonoclinic
Space Group Not specifiedNot specifiedP21/c
a (Å) Not specified7.0771 (2)7.7203 (3)
b (Å) Not specified17.3485 (4)14.0481 (4)
c (Å) Not specified6.9672 (2)8.9066 (3)
α (°) Not specified9090
β (°) Not specified90112.858 (5)
γ (°) Not specified9090
V (ų) Not specified855.41 (4)890.11 (5)
Z Not specified44

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a valuable tool for investigating the conformational isomers of molecules. mdpi.com Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational spectra, allowing for their identification and characterization. mdpi.com

For this compound, conformational flexibility primarily arises from the orientation of the methoxy group attached to the aromatic ring and the conformation of the dihydropyranone ring. The dihydropyranone ring in chroman-2-one systems can adopt conformations such as a distorted envelope or half-chair. The methoxy group can rotate around the C-O bond, leading to different conformers with respect to the plane of the aromatic ring.

In principle, a detailed conformational analysis of this compound could be performed by comparing experimentally obtained IR and Raman spectra with theoretical spectra calculated for different possible conformers using computational methods like Density Functional Theory (DFT). By analyzing the vibrational frequencies and intensities, it is possible to identify the most stable conformer(s) present under the experimental conditions.

While no specific studies on the conformational analysis of this compound using vibrational spectroscopy were identified in the literature reviewed, studies on related flavonoids have successfully used these techniques. For example, the FT-Raman spectrum of 7-hydroxyflavone (B191518) has been assigned with the aid of DFT calculations, demonstrating the power of this combined approach for understanding the vibrational modes of complex heterocyclic systems. morana-rtd.com Such an approach could be applied to this compound to elucidate its conformational preferences in different phases (gas, liquid, or solid).

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unja.ac.id These simulations are crucial for understanding the interactions between a ligand, such as 7-Methoxychroman-2-one, and a macromolecular target.

Molecular docking studies have been performed to evaluate the binding affinity of this compound (also referred to as 7-Methoxycoumarin (B196161) or 7MC) with several human protein kinases that are significant in cancer research. researchgate.net The compound was docked against human Bruton tyrosine kinase (BTK), Phosphoinositide 3'-kinase (PI3K), and Spleen Associated Tyrosine Kinase (SYK). researchgate.net The results of these docking studies suggest that this compound exhibits favorable binding interactions with these protein targets, indicating its potential as an inhibitor. researchgate.net The binding energies, which represent the affinity of the compound for the protein's active site, were calculated to quantify these interactions. researchgate.net

Macromolecular TargetBinding Energy (kcal/mol)
Bruton tyrosine kinase (BTK)-7.6
Phosphoinositide 3'-kinase (PI3K)-8.0
Spleen Associated Tyrosine Kinase (SYK)-7.6

Data sourced from molecular docking studies of 7-Methoxycoumarin. researchgate.net

Beyond simply predicting binding energy, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. For this compound, these studies reveal the formation of key hydrogen bonds and other non-covalent interactions with amino acid residues within the active sites of its target proteins. researchgate.net In the case of its interaction with PI3K, the analysis showed that the methoxy (B1213986) group and the carbonyl group of the coumarin (B35378) core are critical for forming these stabilizing bonds. researchgate.net The specific binding motifs provide a structural basis for the compound's inhibitory potential and can guide the design of more potent derivatives.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic and geometric properties of a molecule. These methods are based on the principles of quantum mechanics and provide valuable data that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, specifically using the B3LYP functional with a cc-pVTZ basis set, have been employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, confirming the planar structure of the coumarin ring system. researchgate.netnih.gov The theoretical vibrational assignments from DFT calculations show good agreement with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The energies of these orbitals and the gap between them are critical parameters for determining molecular reactivity and stability. researchgate.nettaylorandfrancis.com The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comtaylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO-LUMO gap has been calculated, providing insights into its charge transfer characteristics and kinetic stability. researchgate.net

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.99
Energy Gap (ΔE)4.26

Data sourced from DFT calculations on 7-Methoxycoumarin. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is typically plotted on the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netcore.ac.uk The MEP analysis of this compound identifies the carbonyl oxygen atom as the region with the most negative potential, making it a likely site for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms exhibit positive potential. researchgate.net This analysis is crucial for understanding the molecule's intermolecular interactions and reactive behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to associate the chemical structure of a molecule with its biological or chemical activity. nih.gov For coumarin derivatives, including this compound, QSAR models are developed to predict their activity and guide the design of new compounds with enhanced properties. nih.govyoutube.com

QSAR studies on coumarins have been applied to various biological activities, including antioxidant, monoamine oxidase (MAO) inhibition, and anti-inflammatory effects. nih.govtandfonline.combenthamdirect.com These models typically involve calculating a range of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties. nih.gov

One study focused on the antioxidant activity of 37 new coumarin derivatives, developing robust QSAR models using multiple linear regression (MLR). nih.gov The descriptors identified as significant in these models revealed that molecular complexity, the capacity for hydrogen bond donation, and lipophilic character are key parameters influencing antioxidant activity. nih.gov

Table 1: Key Descriptor Classes in Coumarin QSAR Models

Descriptor Type Importance in Modeling Antioxidant Activity Reference
Complexity Revealed as an important parameter in describing antioxidant activity. nih.gov
H-bond Donor Identified as a significant factor for antioxidant properties. nih.gov
Lipophilicity Shown to be a key parameter influencing the antioxidant activity. nih.gov

These QSAR models serve as predictive tools, enabling the in silico screening of virtual libraries of coumarin derivatives to identify promising new candidates for synthesis and experimental testing. tandfonline.comjournaljpri.com

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For coumarin derivatives, methods like Density Functional Theory (DFT) are employed to predict local reactivity, analyze molecular acidity and basicity, and investigate reaction pathways. nih.gov

While specific computational studies detailing the complete reaction mechanism for the synthesis of this compound are not extensively documented in the provided sources, related research on substituted 7-methoxycoumarins demonstrates the utility of these approaches. For instance, in the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, DFT calculations were performed to determine the preferred molecular conformations. beilstein-journals.orgresearchgate.net These calculations helped to understand intramolecular interactions, such as C–F···H–C hydrogen bonds, by identifying the most stable spatial arrangement of the molecule's constituent parts. beilstein-journals.orgresearchgate.net

Such computational studies are fundamental to understanding reaction mechanisms as they provide insight into:

Transition State Geometries: Identifying the structure and energy of transition states along a reaction coordinate.

Reaction Energetics: Calculating the activation energies and reaction enthalpies to determine the feasibility and spontaneity of a proposed mechanism.

Reactivity Indices: Using DFT to calculate parameters like HOMO-LUMO energy gaps, electrostatic potential, and frontier molecular orbital densities to predict the most likely sites of electrophilic or nucleophilic attack. walisongo.ac.idresearchgate.net

By examining the electronic structure and conformational preferences of reactants, intermediates, and products, computational methods can validate or propose reaction pathways that might be difficult to observe experimentally.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. Computational methods allow for the simulation of various types of spectra, which can then be compared with experimental results to confirm molecular structures. longdom.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. ajmrhs.org Computational chemistry can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for simulating NMR spectra. longdom.org

For coumarin derivatives, computational tools have been used for in silico NMR spectral prediction. ajmrhs.org Studies on 4-(2-fluorophenyl)-7-methoxycoumarin have utilized DFT to analyze its ¹H and ¹³C NMR spectra, confirming through-space interactions suggested by experimental data. beilstein-journals.orgresearchgate.net The comparison between calculated and experimental chemical shifts helps in the precise assignment of signals to specific nuclei within the molecule. longdom.org For example, the predicted chemical shift for a carbon atom is influenced by its local electronic environment, which is accurately modeled by these quantum chemical methods. longdom.org

Table 2: Computational Methods for Spectroscopic Prediction

Spectroscopic Technique Computational Method Predicted Parameters Reference
FTIR / FT-Raman Density Functional Theory (DFT) Vibrational frequencies, IR intensities, Raman activities researchgate.net
¹H and ¹³C NMR DFT with Gauge-Including Atomic Orbital (GIAO) Chemical shifts (δ) longdom.org

The synergy between computational prediction and experimental measurement is crucial for the unambiguous structural characterization of this compound and its derivatives.

Biological Activities and Mechanistic Investigations Non Clinical Focus

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro)

Anti-inflammatory Properties and Molecular Pathways

While some compounds within the chroman-2-one class have been noted for their general anti-inflammatory potential, specific molecular investigations into the pathways modulated by 7-Methoxychroman-2-one are largely undocumented in publicly accessible research. thieme-connect.com The following subsections outline key anti-inflammatory pathways where data for this specific compound is currently absent.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα, PGE2)

There is no specific data available from in vitro studies detailing the inhibitory effects of this compound on the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), or Prostaglandin E2 (PGE2). Research has not yet elucidated whether this compound can modulate the signaling cascades that lead to the synthesis and release of these inflammatory mediators in cell models.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The direct effects of this compound on the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have not been specifically reported. A patent for related phenylpropionic acid derivatives mentions the synthesis of this compound as a chemical intermediate for compounds designed to suppress prostaglandin and/or leukotriene production, which are products of the COX and LOX pathways, respectively. google.com However, this does not provide direct evidence or data on the modulatory activity of this compound itself.

Downregulation of NF-κB Signaling Pathways (in vitro cell models)

Investigations into the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway in in vitro cell models have not been found in the reviewed literature. While some related neoflavonoids and 4-phenylchromen-2-ones have been studied for their ability to inhibit NF-κB, no such data is currently available for this compound. nih.govresearchgate.net

Suppression of Macrophage Activation

Specific studies focusing on the ability of this compound to suppress the activation of macrophages, a key event in the inflammatory response, are not available. Research has yet to explore its potential to inhibit markers of macrophage activation, such as the production of nitric oxide (NO) or the expression of surface molecules like CD80 and CD86, in response to inflammatory stimuli.

Inhibition of p38 MAPK Phosphorylation

The potential of this compound to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical step in many inflammatory signaling cascades, has not been documented in scientific studies. Therefore, its role in modulating this specific upstream signaling pathway remains unknown.

Anticancer and Cytotoxic Activities (in vitro cell line models)

Cytotoxicity against Various Cancer Cell Lines (e.g., MDA-MB-231, KB, SK-N-MC, Caco-2, HepG2, A549, AGS)

No specific studies detailing the cytotoxic effects of this compound against the human breast adenocarcinoma (MDA-MB-231), epidermoid carcinoma (KB), neuroblastoma (SK-N-MC), colorectal adenocarcinoma (Caco-2), liver carcinoma (HepG2), lung carcinoma (A549), or gastric adenocarcinoma (AGS) cell lines were identified. While research exists for structurally similar compounds, such as other coumarin (B35378) derivatives, this information falls outside the strict scope of this analysis. For instance, studies on analogues like 2-Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al have shown activity against A549 and MCF-7 cells, but this cannot be attributed to this compound itself.

Induction of Apoptosis Mechanisms

The scientific literature reviewed did not provide specific evidence or mechanistic studies on the ability of this compound to induce apoptosis in cancer cells. Research on related coumarins and chromones often investigates apoptotic pathways, but direct data for the target compound is not available.

Interaction with Cellular Pathways and Enzymatic Activities

There is a lack of specific information regarding the interaction of this compound with key cellular signaling pathways implicated in cancer, such as those involving protein kinases or transcription factors.

Enzyme Inhibition (e.g., MAO-B, ENPP1, DNA gyrase, Topoisomerase)

No studies were found that specifically evaluated the inhibitory activity of this compound against monoamine oxidase B (MAO-B), ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), DNA gyrase, or topoisomerase enzymes.

Antimicrobial Efficacy (in vitro)

Antibacterial Activity (e.g., Staphylococcus aureus, H. influenzae, S. pneumoniae)

Specific data on the in vitro antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus, Haemophilus influenzae, and Streptococcus pneumoniae is not present in the reviewed literature. A study on a broad class of related neoflavonoids mentioned moderate antimicrobial activity for the group, but did not provide specific data for this compound.

Neuroprotective Potential (in vitro and animal models)

Current scientific literature available through targeted searches does not establish a direct role for this compound or its analogue 7-methoxycoumarin (B196161) in the regulation of competitive endogenous RNA (ceRNA) networks as a mechanism for its neuroprotective potential. While ceRNA networks are a known mechanism in cellular regulation, their modulation by this specific compound has not been detailed in the reviewed sources.

While animal models are widely used to study the neurobiology of depression and the function of brain reward circuits, the existing research reviewed does not specifically link the administration of this compound or 7-methoxycoumarin to the restoration of this circuitry in models of depression-like behaviors.

In vitro investigations have elucidated a potential mechanism for the neuroprotective effects of 7-methoxycoumarin (7-MC) through its interaction with key cellular enzymes and channels. The compound has been shown to inhibit the phospholipase enzyme, demonstrating a 50% inhibitory concentration (IC₅₀) of 27.08 µg/ml. Furthermore, studies using mouse BV2 microglial cells revealed that 7-MC can down-regulate the gene expression of voltage-gated calcium channels. These dual actions suggest a capacity to modulate cellular signaling and neuroinflammatory processes.

The potential of 7-methoxycoumarin (7-MC) to alleviate neuropathic pain has been demonstrated in animal models. Specifically, in a mouse model of peripheral neuropathy induced by vincristine, 7-MC showed promise in mitigating pain-related behaviors. Administration of the compound led to a reduction in both cold allodynia, as measured by the acetone bubble test, and thermal hyperalgesia, assessed via the hot water tail immersion test. These findings point to the compound's potential to modulate pain signaling pathways in vivo, consistent with its in vitro effects on phospholipase and calcium channels.

Table 2: Neuroprotective and Neuromodulatory Mechanisms of 7-Methoxycoumarin

ActivityModel / SystemKey Finding
Phospholipase InhibitionIn vitro enzyme assayIC₅₀ of 27.08 µg/ml
Calcium Channel RegulationMouse BV2 microglial cellsDown-regulated gene expression of voltage-gated calcium channels
Neuropathic Pain ModulationVincristine-induced neuropathy in miceReduced cold allodynia and thermal hyperalgesia

Anti-angiogenic Properties (in vitro endothelial cell models)

The anti-angiogenic potential of 7-methoxycoumarin (also known as Herniarin) has been investigated using in vivo models, which provides insight into its likely effects on endothelial cells. In a zebrafish (Danio rerio) embryo model, 7-methoxycoumarin demonstrated clear anti-angiogenic effects. The formation of major blood vessels, including intersegmental vessels (ISV) and the dorsal aorta (DA), was perturbed following exposure to the compound. The 50% inhibitory concentration (IC₅₀) for ISV development was determined to be 2.64 mM. These findings in a whole-organism model strongly suggest that the compound interferes with the cellular processes of endothelial cells that are fundamental to the formation of new blood vessels. However, specific studies focusing solely on its direct effects and mechanisms in in vitro human endothelial cell models were not identified in the reviewed literature.

Inhibition of TNF-α Induced NF-κB Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine that triggers inflammatory responses primarily through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research into compounds that can modulate this pathway is crucial for understanding inflammatory processes. While the broader class of coumarins has been investigated for anti-inflammatory properties, specific data detailing the direct inhibitory effects of this compound on TNF-α induced NF-κB activation are not extensively documented in currently available literature. The NF-κB signaling cascade is a critical pathway in regulating immune responses, and its inhibition is a target in various inflammatory conditions.

Blocking of VEGF-Induced PI3K/Akt Pathways

Vascular Endothelial Growth Factor (VEGF) is a potent signal protein that stimulates vasculogenesis and angiogenesis. It exerts its effects by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration. The ability of a compound to block this pathway can have significant implications for processes dependent on angiogenesis. At present, specific studies detailing the capacity of this compound to block the VEGF-induced PI3K/Akt pathway are not available in the reviewed scientific literature. This pathway remains an important area of investigation for compounds with potential anti-angiogenic activity.

Other Reported Biological Activities (in vitro/animal studies)

Beyond its effects on specific signaling pathways, this compound and related compounds have been evaluated for a range of other biological activities in non-clinical models.

Hepatoprotective Effects (animal models)

The potential for chemical compounds to protect the liver from damage (hepatoprotection) is a significant area of pharmacological research. Animal models, often utilizing toxins like carbon tetrachloride (CCl4) to induce liver injury, are standard for these investigations. While the parent compound, coumarin, and various derivatives have been assessed for hepatoprotective effects, specific in vivo animal studies detailing the hepatoprotective activity of this compound are limited. Research on the closely related compound, 7-methoxycoumarin, has demonstrated protective effects against CCl4-induced liver damage in rats, suggesting a potential area for future investigation for the chromanone derivative.

Antigenotoxic Activities (in vitro)

Antigenotoxic activity refers to the ability of a compound to protect genetic material from damage induced by genotoxins. In vitro assays are commonly used to screen for such protective effects. There is currently a lack of specific published data on the antigenotoxic properties of this compound.

Enzyme Inhibition (e.g., Urease, Xanthine Oxidase, Matrix Metalloproteinase 7)

The inhibition of specific enzymes is a key mechanism by which many bioactive compounds exert their effects.

Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea and is a target for managing infections by urease-producing bacteria. There is no specific data available from the reviewed literature quantifying the inhibitory activity (such as IC50 values) of this compound against the urease enzyme.

Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to uric acid. Its inhibition is a therapeutic strategy for conditions like gout. Specific inhibitory data for this compound against xanthine oxidase is not found in the current body of scientific literature.

Matrix Metalloproteinase 7 (MMP-7): Also known as matrilysin, MMP-7 is involved in the breakdown of the extracellular matrix and has been implicated in various physiological and pathological processes. Information regarding the inhibitory effects of this compound on MMP-7 activity is not currently documented.

The table below summarizes the current status of research on the enzyme inhibitory activities of this compound.

EnzymeReported Inhibitory Activity (IC50)
UreaseData Not Available
Xanthine OxidaseData Not Available
Matrix Metalloproteinase 7 (MMP-7)Data Not Available

Structure Activity Relationship Sar Studies

Impact of Substitutions on Biological Activity

The biological profile of the 7-methoxychroman-2-one scaffold can be significantly altered by introducing various substituents onto its core structure or on appended moieties.

The introduction of halogen atoms is a common strategy in drug design to modulate physiochemical properties and biological activity. In a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, halogenation on the N-phenyl ring was shown to be a key determinant of inhibitory activity against nuclear factor-kappaB (NF-κB). Specifically, a compound featuring a 4-chloro substituent on the phenyl ring (Compound 2n ) was identified as the most potent inhibitor in the series, with an IC₅₀ value of 6.0 µM. nih.gov This was four times more potent than the reference compound, KL-1156, highlighting the positive impact of this specific halogen substitution. nih.gov

Table 1: Effect of Halogenation on NF-κB Inhibition nih.gov
CompoundSubstituent on N-phenyl ringIC₅₀ (µM)
2n4-Cl6.0
KL-1156 (Reference)-~24

The presence and position of methoxy (B1213986) (-OCH₃) and hydroxy (-OH) groups are critical for the biological activity of chromanone derivatives, though their effects can vary depending on the specific biological target.

For NF-κB inhibition, compounds with -OH or -OCH₃ substituents on the N-phenylamide moiety were found to be inactive. nih.gov In a different context, replacing a methoxy group with a hydroxy group at the C7 position of the chromanone core reportedly had no effect on binding affinity in a specific receptor pocket. researchgate.net However, for antibacterial activity against Klebsiella oxytoca, the presence of a hydroxyl group at the C-7 position was found to decrease the compound's efficacy. researchgate.net

In a study of coumarin-chalcone hybrids designed as monoamine oxidase B (MAO-B) inhibitors, the substitution on the appended cinnamoyl ring was crucial. A derivative with a hydroxyl group at the meta-position of this ring (ChC4) showed the highest inhibitory activity (IC₅₀ = 0.76 µM). nih.gov Interestingly, moving the hydroxyl group to the ortho or para positions resulted in a loss of activity. nih.gov Furthermore, methylating the active meta-hydroxyl group (to a methoxy group, compound ChC5) led to an approximately 12-fold decrease in inhibitory potency. nih.gov In broader studies on flavonoids, molecules with 5-OH and/or 7-OH groups have been associated with higher cytotoxicity. nih.govresearchgate.net

Table 2: Influence of -OH and -OCH₃ Substitution on MAO-B Inhibition nih.gov
CompoundSubstituent on Cinnamoyl RingIC₅₀ (µM)
ChC2ortho-OHInactive
ChC4meta-OH0.76
ChC10para-OHInactive
ChC5meta-OCH₃~9.12

Fusing or linking aromatic and heterocyclic moieties to the chromanone scaffold is a well-established strategy for generating novel molecules with diverse and potentially enhanced biological activities. mdpi.com The incorporation of such ring systems can influence the molecule's interaction with biological targets, leading to improved antimicrobial, antiviral, or anticancer properties. mdpi.com

For example, a series of derivatives was synthesized by linking 1,2,4-triazole moieties to a 7-hydroxy-4-phenylchromen-2-one core. nih.gov Many of these new analogues demonstrated better cytotoxic activity against a panel of human cancer cell lines than the parent compound. nih.gov The most effective compound, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d ), showed the best activity against AGS (gastric cancer) cells with an IC₅₀ of 2.63 µM. nih.gov This result indicates that the combined structural features of the phenylchromen-2-one core and the substituted triazole heterocycle are responsible for the potent antiproliferative effects. nih.gov

Correlation between Structural Modifications and Specific Enzyme Inhibition

Structural modifications to the this compound framework directly correlate with the potency and selectivity of enzyme inhibition.

As previously noted, derivatives of 6-hydroxy-7-methoxychroman-2-carboxylic acid showed varied inhibition of NF-κB activation depending on the substitution on an N-phenylamide group. nih.gov While hydroxyl and methoxy groups were inactive, small alkyl or halogen substituents conferred potent inhibitory activity. nih.gov

Table 3: SAR of N-Phenylamide Derivatives on NF-κB Inhibition nih.gov
SubstituentIC₅₀ (µM)
-OHInactive
-OCH₃Inactive
-CH₃Potent
-CF₃Potent
4-Cl6.0

Similarly, for the inhibition of monoamine oxidase B (MAO-B), the electronic nature and position of substituents on a 3-cinnamoyl moiety attached to the chromen-2-one core were critical. nih.gov The precise positioning of a hydroxyl group (meta) was essential for high potency, demonstrating a strict structural requirement for effective binding and inhibition of the MAO-B active site. nih.gov

Steric and Electronic Effects on Biological Potency

The biological potency of this compound derivatives is governed by a combination of steric and electronic effects, which influence how the molecule fits into and interacts with its biological target.

The positioning of substituents can lead to significant differences in activity. For instance, in studies of some antioxidant organoselenium compounds, a methoxy group in the para position enhances activity due to a favorable electronic (mesomeric) effect, while a meta-methoxy group has little effect. nih.gov Conversely, an ortho-methoxy group tends to decrease activity, an outcome attributed to negative steric effects or unfavorable coordination that hinders the molecule's interaction with its target. nih.gov

These principles are also observed in enzyme inhibition. The strict positional requirement for the hydroxyl group in the MAO-B inhibitors (active at meta, inactive at ortho and para) suggests a highly specific binding pocket where both electronic properties (hydrogen bonding capability) and steric factors (correct orientation) are necessary for potent inhibition. nih.gov An incorrectly positioned group may sterically clash with amino acid residues or be unable to form key electronic interactions, leading to a loss of biological potency.

Development of SAR Models for Optimized Biological Profiles

To systematically explore the relationship between structure and activity, computational SAR models are often developed. These models, including Quantitative Structure-Activity Relationship (QSAR), pharmacophore mapping, and Hologram QSAR (HQSAR), provide quantitative insights into the structural features required for optimal biological activity. nih.gov

For coumarin (B35378) derivatives, QSAR models have been successfully developed to predict their antioxidant activity. nih.gov These models identify key molecular descriptors and pharmacophoric features that are essential for potency. For example, analysis of various coumarin derivatives has revealed that the fused benzene (B151609) ring and the oxygen atom of the pyran ring are prime pharmacophoric features that impart superior antioxidant activity. nih.gov

These computational models serve as indispensable tools for the rational design of new derivatives. researchgate.net By identifying the crucial structural attributes—both electronic and steric—that govern activity, researchers can virtually screen and prioritize new compounds, guiding synthetic efforts toward molecules with optimized biological profiles. nih.gov The predictive power of these models is typically validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to the chromanone core is paramount for accessing a diverse range of analogs. While classical methods for synthesizing chromones and related benzopyranones, such as the Baker–Venkataraman rearrangement and Claisen condensation, often require harsh acidic conditions, contemporary research is focused on milder and more efficient strategies. ijrpc.com

Recent advancements in synthetic organic chemistry are paving the way for novel pathways to construct the 7-methoxychroman-2-one framework and its derivatives. Electrophilic cyclization of substituted propargylic aryl ethers represents a promising approach, yielding 3,4-disubstituted 2H-benzopyrans under mild conditions with tolerance for various functional groups. Another innovative strategy involves the selective cleavage of a methylene (B1212753) bridge in a readily available, naturally derived methoxylated coumarin (B35378), sabandin, using lead tetraacetate to produce a dihydroxy-dimethoxy-2H-chromen-2-one, which can be a precursor for further derivatization. mdpi.com The Pechmann condensation remains a widely used method for coumarin synthesis and has been adapted for the creation of substituted analogs. nih.gov

Future explorations in this area are likely to focus on:

Catalytic Methods: Development of transition-metal-catalyzed reactions to afford greater control over stereochemistry and functional group compatibility.

Flow Chemistry: Utilization of microreactor technology for safer, more efficient, and scalable synthesis.

Biocatalysis: Employment of enzymes to achieve highly selective transformations under environmentally benign conditions.

A comparative look at some synthetic approaches for related structures is presented below:

Synthetic Method Key Reactants Conditions Primary Product Type
Pechmann CondensationPhenol (B47542), β-ketoesterAcid catalystCoumarin
Electrophilic CyclizationPropargylic aryl etherI2, ICl, or PhSeBr2H-benzopyran
Methylene Bridge CleavageSabandin (natural coumarin)Lead tetraacetate, hydrolysisDihydroxy-dimethoxy-2H-chromen-2-one
Baker–Venkataraman Rearrangemento-AcyloxyacetophenoneBase1,3-Diketone (precursor to chromone)

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design. While direct mechanistic studies on this specific compound are emerging, insights can be drawn from investigations into structurally related methoxyflavones and coumarins.

The methoxy (B1213986) group is known to play a significant role in the cytotoxic activity of flavones against various cancer cell lines by influencing ligand-protein binding and activating downstream signaling pathways that lead to cell death. nih.gov For instance, certain chromanone derivatives have been shown to inhibit key enzymes involved in neuroinflammation by deactivating the NF-κB pathway through the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades. nih.gov Furthermore, some coumarin analogues have been identified as inhibitors of human carbonic anhydrase IX and XII, enzymes overexpressed in hypoxic tumors. scispace.com

Future research will likely employ a range of advanced techniques to dissect these mechanisms at a granular level:

Cryo-Electron Microscopy (Cryo-EM): To visualize the high-resolution structures of chromanone derivatives in complex with their protein targets.

Chemical Proteomics: To identify the direct protein binding partners of this compound and its analogs within the cellular proteome.

Super-Resolution Microscopy: To observe the subcellular localization and dynamic interactions of fluorescently tagged chromanoid compounds in living cells.

Design of Next-Generation Chromanoid Analogs

The chromanone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. ijrpc.comnih.gov This versatility makes this compound an excellent starting point for the design of next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

One successful example of this approach is the design and synthesis of novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs which have demonstrated potent anti-HIV activity. nih.gov By strategically introducing various functional groups at different positions of the pyranochromone core, researchers were able to explore the steric, electronic, and hydrogen-bonding effects on antiviral efficacy. nih.gov Similarly, the synthesis of chromanone-based derivatives has yielded compounds with significant anti-neuroinflammatory potential. nih.gov Structure-activity relationship (SAR) studies on chroman-4-one analogs have identified key substitutions that lead to potent and selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. researchgate.net

The design of future analogs will be heavily influenced by:

Fragment-Based Drug Discovery (FBDD): Combining small molecular fragments to build novel, high-affinity ligands for specific biological targets.

PROTACs (Proteolysis-Targeting Chimeras): Designing bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Fluorination: The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov

Integration of Omics Technologies in Research

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized natural product research and drug discovery. thermofisher.commdpi.com These approaches provide a global view of the molecular changes within a biological system in response to a chemical compound, offering invaluable insights into its mechanism of action, potential off-target effects, and biomarkers of response. rsc.orgresearchgate.net

By integrating these multi-omics datasets, researchers can:

Elucidate Biosynthetic Pathways: Uncover the genes and enzymes responsible for the production of natural products like chromanones in plants and microbes. rsc.org

Identify Drug Targets: Pinpoint the specific proteins and metabolic pathways that are perturbed by this compound or its derivatives. thermofisher.com

Understand Mechanisms of Action: Build comprehensive models of how these compounds exert their biological effects, from gene expression changes to alterations in protein and metabolite levels. mdpi.comrsc.org

The application of multi-omics technologies is becoming increasingly crucial for advancing our understanding of complex biological systems and the role of natural products within them. acs.org

Omics Technology Level of Analysis Application in Chromanone Research
GenomicsDNAIdentifying genes involved in the biosynthesis of natural chromanones.
TranscriptomicsRNAAnalyzing changes in gene expression in response to treatment with chromanone derivatives.
ProteomicsProteinIdentifying protein targets and signaling pathways affected by this compound.
MetabolomicsMetabolitesProfiling the metabolic fingerprint of cells or organisms after exposure to chromanone compounds.

Computational Chemistry for Predictive Modeling and High-Throughput Screening

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the prediction of molecular properties and biological activities. For chromanone derivatives, these in silico approaches are being used to accelerate the discovery of new therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It has been used to study chromanone hybrids as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules, which can aid in predicting their interaction with biological targets.

Virtual Screening: This involves the computational screening of large databases of virtual compounds to identify those that are most likely to bind to a drug target. An integrated virtual screening protocol combining 3D-pharmacophore models and molecular docking has been used to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds with favorable drug-like characteristics.

These computational methods significantly reduce the time and cost associated with the early stages of drug and agrochemical discovery.

Non-Clinical Applications in Agricultural and Material Sciences

The utility of this compound and its parent structures extends beyond medicine into diverse non-clinical fields, including agriculture and material science.

In agriculture , the chromanone scaffold is being explored for the development of new crop protection agents. As mentioned, virtual screening has identified chromone (B188151) derivatives as potential inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for bleaching herbicides. This suggests that derivatives of this compound could be developed into novel herbicides.

In material sciences , the fluorescent properties of the coumarin core, the unsaturated analog of chromanone, are of particular interest. Coumarin derivatives are widely used as:

Fluorescent Probes: Their fluorescence is often sensitive to the local environment, such as polarity and viscosity, making them excellent probes for studying heterogeneous systems like polymers and micelles. 7-methoxycoumarin (B196161), for example, exhibits polarity-dependent fluorescence intensity.

Sensors: Coumarin-based fluorescent probes have been designed for the detection of metal ions, with applications in environmental monitoring. rsc.orgrsc.org

Photo-responsive Materials: The photodimerization of coumarin derivatives upon UV irradiation can induce physical changes in materials. For instance, single crystals of 7-methoxycoumarin have been shown to undergo photoinduced topographical surface changes, bending, and other photo-responses, highlighting their potential in the development of smart materials and actuators. nih.gov

The unique photochemical properties of the benzopyranone core suggest that this compound could serve as a valuable building block for the synthesis of novel functional materials.

Q & A

Q. How can researchers ensure raw data transparency while adhering to journal word limits?

  • Methodological Answer : Submit raw spectra, chromatograms, and crystallographic data as supplementary information. Use repositories like Zenodo or Figshare for large datasets. In the main text, summarize key findings with error bars (95% CI) and highlight statistically significant differences (p <0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.